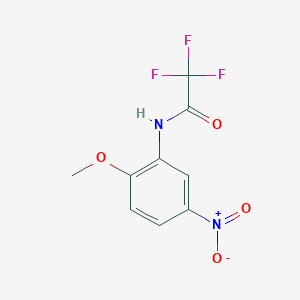![molecular formula C18H13Cl3N2S2 B185705 3-Chloro-4,5-bis[(4-chlorobenzyl)sulfanyl]pyridazine CAS No. 5589-92-4](/img/structure/B185705.png)
3-Chloro-4,5-bis[(4-chlorobenzyl)sulfanyl]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4,5-bis[(4-chlorobenzyl)sulfanyl]pyridazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a pyridazine derivative that has two sulfanyl groups attached to it, making it a promising candidate for use in various biochemical and physiological studies.
Mecanismo De Acción
The mechanism of action of 3-Chloro-4,5-bis[(4-chlorobenzyl)sulfanyl]pyridazine is not fully understood. However, it is believed that this compound exerts its biological effects by inhibiting specific enzymes or signaling pathways involved in disease progression. Further studies are needed to elucidate the exact mechanism of action of this compound.
Efectos Bioquímicos Y Fisiológicos
3-Chloro-4,5-bis[(4-chlorobenzyl)sulfanyl]pyridazine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells, reduce inflammation, and modulate the immune response. In vivo studies have shown that this compound can reduce tumor growth and improve survival rates in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-Chloro-4,5-bis[(4-chlorobenzyl)sulfanyl]pyridazine in lab experiments is its high potency and selectivity towards specific enzymes or signaling pathways. This makes it a valuable tool for studying various biological processes. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research involving 3-Chloro-4,5-bis[(4-chlorobenzyl)sulfanyl]pyridazine. One area of research is the development of more efficient synthesis methods for this compound, which could increase its availability and reduce its cost. Another area of research is the identification of specific enzymes or signaling pathways that are targeted by this compound, which could provide insights into its mechanism of action. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in humans, which could pave the way for its use as a therapeutic agent in the future.
Métodos De Síntesis
The synthesis method of 3-Chloro-4,5-bis[(4-chlorobenzyl)sulfanyl]pyridazine involves the reaction of 3,6-dichloropyridazine with 4-chlorobenzyl mercaptan in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified using column chromatography or recrystallization methods.
Aplicaciones Científicas De Investigación
3-Chloro-4,5-bis[(4-chlorobenzyl)sulfanyl]pyridazine has various scientific research applications, including its use as a potential drug candidate for the treatment of various diseases such as cancer, autoimmune disorders, and inflammatory diseases. This compound has shown promising results in various in vitro and in vivo studies, indicating its potential as a therapeutic agent.
Propiedades
Número CAS |
5589-92-4 |
|---|---|
Nombre del producto |
3-Chloro-4,5-bis[(4-chlorobenzyl)sulfanyl]pyridazine |
Fórmula molecular |
C18H13Cl3N2S2 |
Peso molecular |
427.8 g/mol |
Nombre IUPAC |
3-chloro-4,5-bis[(4-chlorophenyl)methylsulfanyl]pyridazine |
InChI |
InChI=1S/C18H13Cl3N2S2/c19-14-5-1-12(2-6-14)10-24-16-9-22-23-18(21)17(16)25-11-13-3-7-15(20)8-4-13/h1-9H,10-11H2 |
Clave InChI |
PBPBYIBTRMVMCB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CSC2=CN=NC(=C2SCC3=CC=C(C=C3)Cl)Cl)Cl |
SMILES canónico |
C1=CC(=CC=C1CSC2=CN=NC(=C2SCC3=CC=C(C=C3)Cl)Cl)Cl |
Otros números CAS |
5589-92-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



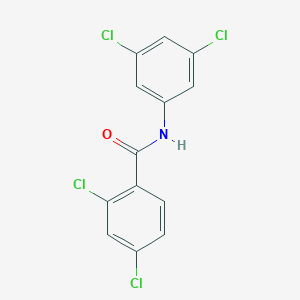
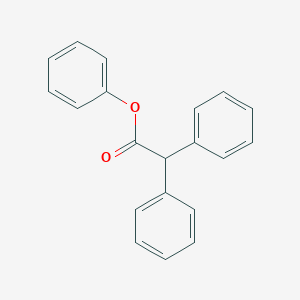
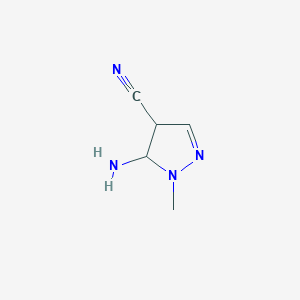
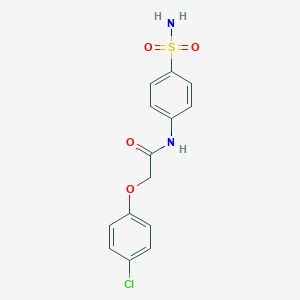
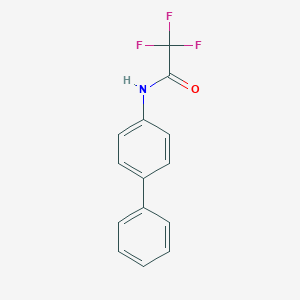
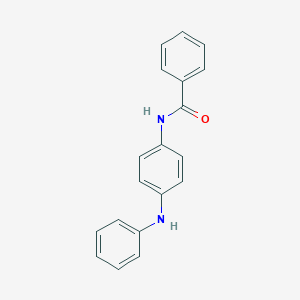
![[3-(2,4-Dinitroanilino)phenyl]methanol](/img/structure/B185632.png)
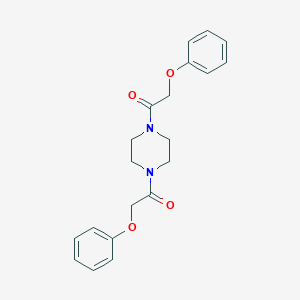
![N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide](/img/structure/B185636.png)
![2-[(2-Thienylmethylene)amino]phenol](/img/structure/B185637.png)
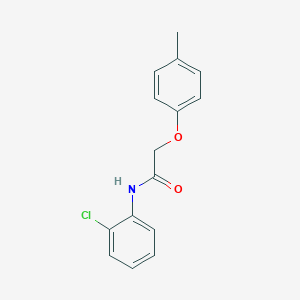
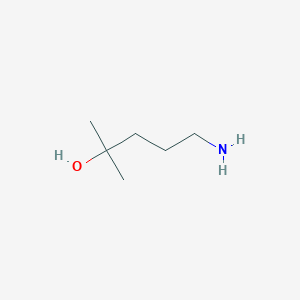
![Ethyl 4-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B185644.png)
